Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate
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Overview
Description
Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . This compound is known for its unique structure, which includes an azepane ring, making it a valuable building block in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate typically involves the reaction of azepane derivatives with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted azepane derivatives .
Scientific Research Applications
Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Known for their diverse biological activities, including antimicrobial and antitumor properties.
Cyanoacetamides: Utilized in the synthesis of heterocyclic compounds and known for their biological activities.
Uniqueness
Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate stands out due to its azepane ring structure, which provides unique reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized research and industrial applications .
Biological Activity
Methyl 2-(3-amino-2-oxoazepan-1-yl)acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Chemical Formula: C₉H₁₅N₃O₃
- Molecular Weight: 185.23 g/mol
- IUPAC Name: this compound
The compound features an azepane ring, which is a seven-membered cyclic structure containing nitrogen. This unique configuration contributes to its biological activity by enabling interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The azepane ring structure allows for:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Receptor Modulation: It can influence the activity of G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction and cellular communication.
Antitumor Activity
Research indicates that this compound exhibits potential antitumor properties. Studies have shown that compounds with similar structures can modulate gene expression related to cell proliferation and apoptosis, leading to inhibited tumor growth. For instance, related azepane derivatives have demonstrated efficacy in reducing cell viability in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Compounds with similar azepane structures have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
- In Vitro Studies:
- A study conducted on various cancer cell lines showed that this compound significantly reduced proliferation rates compared to control groups. The IC50 values indicated a strong dose-dependent response, suggesting its potential as a chemotherapeutic agent.
- Mechanistic Insights:
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Methyl 2-(3-aminooxetan-3-YL)acetate | Oxetan-based | Antitumor and neuroprotective effects |
Methyl 2-(3-hydroxyazepan-1-YL)acetate | Hydroxyazepane | Enzyme inhibition |
Methyl 2-(3-aminooxopiperidine) | Piperidine | Neuroprotective properties |
Properties
Molecular Formula |
C9H16N2O3 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 2-(3-amino-2-oxoazepan-1-yl)acetate |
InChI |
InChI=1S/C9H16N2O3/c1-14-8(12)6-11-5-3-2-4-7(10)9(11)13/h7H,2-6,10H2,1H3 |
InChI Key |
MWASITYSBTZBMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCCCC(C1=O)N |
Origin of Product |
United States |
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